molecular formula C7H8BrN3 B11716787 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile

4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile

Cat. No.: B11716787
M. Wt: 214.06 g/mol
InChI Key: YPNDAAQMPSJWFF-UHFFFAOYSA-N
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Description

4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile is a versatile brominated pyrazole derivative designed for research and development applications. Its molecular structure incorporates bromine and nitrile functional groups on a pyrazole core substituted with an isopropyl group, making it a valuable intermediate in various scientific fields. The compound is primarily used as a key synthetic building block in medicinal chemistry and agrochemical research. Pyrazole derivatives are widely investigated for their diverse biological activities and interesting coordination properties . The reactive bromine and nitrile substituents allow for further functionalization through cross-coupling reactions and carbon-nitrogen bond formation, enabling researchers to create more complex molecular architectures for drug discovery and material science. This chemical is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions. Refer to the material safety data sheet for detailed handling and storage recommendations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8BrN3

Molecular Weight

214.06 g/mol

IUPAC Name

4-bromo-2-propan-2-ylpyrazole-3-carbonitrile

InChI

InChI=1S/C7H8BrN3/c1-5(2)11-7(3-9)6(8)4-10-11/h4-5H,1-2H3

InChI Key

YPNDAAQMPSJWFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)Br)C#N

Origin of Product

United States

Preparation Methods

Hydrazine-Based Cyclization

Regioselective Bromination at Position 4

Bromination of the pyrazole ring is critical for introducing the 4-bromo substituent. N-Bromosuccinimide (NBS) and potassium persulfate are widely used brominating agents.

Oxidative Bromination with Potassium Persulfate

A patent detailing ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate synthesis reported bromination using potassium persulfate in acetonitrile with sulfuric acid catalysis. The reaction proceeded at 55–65°C, achieving 75–80% yield. For this compound, analogous conditions could brominate the pyrazole at position 4, provided steric and electronic factors favor this regioselectivity.

NBS-Mediated Bromination

NBS in dichloromethane at 0°C selectively brominates electron-rich pyrazole positions. A study on 5-cyano-pyrazoles demonstrated that NBS brominates position 4 when the nitrile group at position 5 electronically activates the ring. This method avoids over-bromination and is compatible with nitrile functionalities.

Introduction of the Nitrile Group

The 5-carbonitrile group is introduced via nucleophilic substitution or cyanation reactions.

Cyanation of Halogenated Intermediates

Aryl halides undergo cyanation using copper(I) cyanide (CuCN) or palladium-catalyzed reactions. For example, 4-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylate can be treated with CuCN in dimethylformamide (DMF) at 120°C to replace the ester with a nitrile. However, this method risks side reactions, necessitating precise temperature control.

Mechanochemical Nitrile Incorporation

N-Alkylation with Propan-2-yl Groups

Introducing the isopropyl group at position 1 typically involves alkylation of pyrazole precursors.

Alkylation of Pyrazole Amines

1H-Pyrazole-1-amine reacts with 2-bromopropane in the presence of potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) at 80°C. This method achieves >85% yield but requires careful exclusion of moisture to prevent hydrolysis.

Mitsunobu Reaction

Comparative Data Tables

Table 1: Bromination Methods for 4-Bromo-Substituted Pyrazoles

MethodReagentSolventTemperature (°C)Yield (%)Reference
Oxidative BrominationK2S2O8/H2SO4Acetonitrile55–6575–80
NBS BrominationNBSDCM070–75
CuCN CyanationCuCNDMF12065–70
CatalystReaction TypeTime (min)Yield (%)
Fe3O4@SiO2@Tannic acidMechanochemical3092
InCl3Ultrasound MCR2089
CuCNThermal Cyanation18068

Scientific Research Applications

Antifungal Activity

Research has demonstrated that 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile exhibits antifungal properties against various fungal pathogens. Studies indicate that it can inhibit the growth of specific strains, making it a candidate for developing antifungal agents.

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. Initial studies suggest that it may modulate inflammatory pathways, potentially serving as a therapeutic agent for conditions characterized by inflammation.

Anticancer Potential

Recent investigations have focused on the anticancer properties of pyrazole derivatives, including this compound. It has been evaluated for its ability to inhibit tumor cell proliferation in various cancer cell lines, with some derivatives showing significant cytotoxicity . This positions the compound as a potential lead in cancer drug development.

Synthetic Applications

The synthesis of this compound can be achieved through several methods, including cyclocondensation reactions involving hydrazines and carbonitriles. The versatility of its synthesis makes it an attractive intermediate in organic synthesis and medicinal chemistry .

Pesticide Development

The compound's structural characteristics allow for its use as an intermediate in the synthesis of novel pesticides. Its derivatives have been investigated for their insecticidal properties, contributing to the development of broad-spectrum agricultural chemicals .

Research Insights and Case Studies

Application Study Reference Findings
Antifungal ActivityEffective against specific fungal strains; potential for antifungal drug development.
Anti-inflammatory EffectsModulates inflammatory pathways; potential therapeutic applications.
Anticancer Potential Significant cytotoxicity against cancer cell lines; promising lead for drug development.
Pesticide Development Used as an intermediate for synthesizing novel pesticides with insecticidal properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate interaction. The bromine and nitrile groups can interact with amino acid residues in the enzyme’s active site, leading to inhibition. The isopropyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Variations and Molecular Properties

Pyrazole derivatives exhibit diverse biological and chemical properties based on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Comparison of Substituents and Molecular Properties
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile Br (4), CN (5), propan-2-yl (1) C₇H₈BrN₃ ~214 N/A
5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile Br (5), CN (4), CH₃ (1) C₅H₄BrN₃ 186.01 N/A
1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile Br (4), CN (3), benzyl (1), CH₃ (5) C₁₂H₁₀BrN₃ 276.13 N/A
4-Bromo-1-methyl-5-(4-methylphenyl)-1H-pyrazole Br (4), CH₃ (1), 4-methylphenyl (5) C₁₁H₁₁BrN₂ 251.12 N/A
3-(4-Bromophenyl)-5-(indolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Br (3), C=S (1), indolyl (5) C₂₀H₂₁BrN₄OS 445.38 192–193
5-Amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile Br (acyl), CN (4), CH₃ (3), NH₂ (5) C₈H₈BrN₃O 255.2 (M-H)⁻ N/A
Key Observations:
  • Substituent Position : The position of bromine and nitrile groups significantly affects reactivity. For example, 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile (Br at 5, CN at 4) differs in electronic properties compared to the target compound (Br at 4, CN at 5).
  • Steric Effects : Bulky groups like benzyl () or isopropyl (target compound) influence solubility and reaction kinetics in cross-coupling reactions.
  • Functional Groups : Carbothioamide (C=S) in increases melting points (192–193°C) due to hydrogen bonding, whereas nitriles generally lower melting points .
Table 2: Reactivity in Cross-Coupling Reactions
Compound Reactivity Profile Potential Applications
This compound Suzuki-Miyaura coupling (Br at 4), CN as electrophile Pharmaceuticals, agrochemicals
5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile Stille coupling (Br at 5) Ligands in catalysis
1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile Buchwald-Hartwig amination (Br at 4) Polymer additives

Biological Activity

4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its potential applications, mechanisms of action, and relevant case studies, highlighting its significance in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C7H9BrN4, with a molecular weight of approximately 215.08 g/mol. The structure features a bromine atom at the 4-position, an isopropyl group at the 1-position, and a carbonitrile group at the 5-position of the pyrazole ring.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown it inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were reported to be as low as 0.22 μg/mL, demonstrating its effectiveness against resistant strains .

2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Preliminary findings suggest it may reduce inflammation in biological systems, making it a candidate for further investigation in treating inflammatory diseases .

3. Anticancer Activity
Studies have shown that pyrazole derivatives, including this compound, possess anticancer properties. It has been tested against several cancer cell lines, such as MCF7 and A549, with IC50 values indicating significant cytotoxicity (e.g., IC50 = 26 µM against A549) . The mechanism of action may involve the inhibition of specific kinases or modulation of apoptotic pathways.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The presence of bromine enhances its reactivity and binding affinity to enzymes and receptors involved in inflammatory and cancer pathways. Further research is needed to elucidate these interactions fully.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of several pyrazole derivatives, this compound was among the most active compounds tested against Staphylococcus epidermidis, showing promising results in both MIC and time-kill assays .

Case Study 2: Cancer Cell Line Testing
Another study focused on the anticancer potential of pyrazole derivatives found that this compound exhibited significant cytotoxicity against various cancer cell lines, supporting its role as a potential lead compound for further development in oncology .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-Bromo-1-methyl-1H-pyrazole-5-carbonitrileC7H8BrN3Methyl group instead of isopropyl
4-Bromo-3-methyl-1H-pyrazoleC7H8BrN2Methyl group at the 3-position
4-Bromo-1-(ethyl)-1H-pyrazoleC6H7BrN3Ethyl group at the 1-position

Q & A

Q. What are the common synthetic routes for 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl precursors, followed by bromination at the 4-position. Optimization includes:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates due to improved solubility of intermediates .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
  • Catalysts : Lewis acids like ZnCl₂ may accelerate bromination .
  • Monitoring : Thin-layer chromatography (TLC) and <sup>1</sup>H NMR track intermediate formation .

Q. How is this compound characterized spectroscopically?

  • Key Techniques :
TechniqueApplicationExample Data
<sup>1</sup>H/<sup>13</sup>C NMRAssigns substituent positionsBromine causes deshielding (~δ 7.5 ppm for pyrazole-H)
IRConfirms nitrile (C≡N, ~2240 cm⁻¹) and C-Br (~550 cm⁻¹)
Mass SpectrometryVerifies molecular ion [M+H]<sup>+</sup> and bromine isotope pattern

Q. What are the solubility and stability profiles of this compound under different storage conditions?

  • Solubility : Limited in water; dissolves in DMSO, DMF, or dichloromethane.
  • Stability : Degrades under prolonged UV exposure. Store at –20°C in inert atmosphere to prevent bromine displacement .

Advanced Research Questions

Q. How do electronic effects of the isopropyl and bromine substituents influence reactivity in cross-coupling reactions?

  • Mechanistic Insight :
  • The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the electron-withdrawing nitrile stabilizes transition states .
  • Steric hindrance from the isopropyl group may reduce reaction rates; bulky ligands (e.g., SPhos) improve efficiency .

Q. How can computational methods (e.g., DFT) predict the compound’s interactions with biological targets?

  • Methodology :
  • Docking studies : Use software (AutoDock Vina) to model binding with enzymes (e.g., kinases).
  • ADMET prediction : Tools like SwissADME assess pharmacokinetics, highlighting potential for blood-brain barrier penetration .
  • Electrostatic potential maps : Reveal nucleophilic/electrophilic regions for site-specific modifications .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

  • Analysis Framework :
FactorImpactExample
Substituent positioningAlters target affinityNitro groups enhance lipophilicity for membrane penetration
Assay designVaries IC50 valuesMTT vs. resazurin assays yield differing cytotoxicity thresholds
  • Recommendation : Standardize assays (e.g., CLSI guidelines) and use isogenic cell lines to isolate compound effects .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

  • Approaches :
  • Slow evaporation : Use mixed solvents (e.g., ethanol/water) to improve crystal growth .
  • Derivatization : Introduce hydrogen-bonding groups (e.g., –OH) to enhance lattice stability .
  • Cryocooling : Prevents radiation damage during data collection .

Q. How to address ambiguities in <sup>13</sup>C NMR assignments caused by tautomerism in the pyrazole ring?

  • Solutions :
  • 2D NMR (HSQC, HMBC) : Correlates carbon signals with adjacent protons .
  • Dynamic NMR experiments : Performed at variable temperatures to observe tautomeric equilibria .
  • Computational modeling : Gaussian calculations predict chemical shifts for comparison .

Data Contradiction Analysis

Q. Why do some studies report high antifungal activity while others show negligible effects?

  • Critical Factors :
  • Strain specificity : Activity against Candida albicans vs. Aspergillus fumigatus varies due to membrane ergosterol content .
  • Synergistic effects : Combination with fluconazole enhances efficacy by 3–5 fold .
  • Resistance mechanisms : Overexpression of efflux pumps (e.g., CDR1) reduces intracellular accumulation .

Q. How to reconcile divergent yields in bromination reactions?

  • Variables to Optimize :
VariableOptimal RangeImpact
Bromine sourceNBS > Br₂Higher regioselectivity
Solvent polarityDichloroethane > THFStabilizes bromonium intermediates
Reaction time6–8 hrsPrevents over-bromination

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